molecular formula C10H19ClN2O2 B1448731 piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride CAS No. 1803588-06-8

piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride

Cat. No. B1448731
CAS RN: 1803588-06-8
M. Wt: 234.72 g/mol
InChI Key: ASYIEKSQLIEPKD-UHFFFAOYSA-N
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Description

“Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803588-06-8 . It has a molecular weight of 234.73 and its IUPAC name is piperidin-2-ylmethyl cyclopropylcarbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2.ClH/c13-10 (12-8-4-5-8)14-7-9-3-1-2-6-11-9;/h8-9,11H,1-7H2, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Antiviral Applications

Piperidine derivatives have been utilized in the development of antiviral drugs . They have shown promising results in inhibiting the replication of various viruses.

Antimalarial Applications

Piperidine derivatives have also been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of Plasmodium species, the parasites responsible for malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They have shown efficacy against a variety of bacterial and fungal species.

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They have shown potential in lowering blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs . They have shown potential in relieving pain and reducing inflammation.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease and various psychotic disorders . They have shown potential in improving cognitive function and managing symptoms of psychosis.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

piperidin-2-ylmethyl N-cyclopropylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYIEKSQLIEPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(=O)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride

CAS RN

1803588-06-8
Record name Carbamic acid, N-cyclopropyl-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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